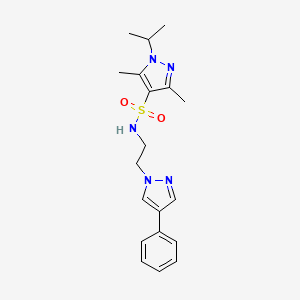
1-isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactivity and Enzyme Inhibition
1-Isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide, a compound with both pyrazoline and sulfonamide pharmacophores, demonstrates significant inhibition potency against human carbonic anhydrase (CA) isoenzymes (hCA I and II) and acetylcholinesterase (AChE) enzyme. This dual inhibitory action, along with its low cytotoxicity towards oral squamous cancer cell lines and non-tumor cells, positions it as a promising candidate for developing novel CA or AChE inhibitors (Ozmen Ozgun et al., 2019).
Carbonic Anhydrase Isozyme Inhibition
The compound and its metal complexes have been studied for their inhibitory effects on two human carbonic anhydrase (hCA) isoenzymes I and II. These studies reveal that the complexes show more effective inhibitory activity on hCA-I and hCA-II than the corresponding free ligand and standard inhibitor acetazolamide, indicating their potential as effective CA inhibitors (Büyükkıdan et al., 2017).
Antiglaucoma Activity
Pyrazole carboxylic acid derivatives of this compound, as part of a study of novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, have shown significant inhibitory effects on hydratase and esterase activities of carbonic anhydrase isoenzymes, suggesting their potential use in antiglaucoma therapies (Kasımoğulları et al., 2010).
Antibacterial Applications
The synthesis of new heterocyclic compounds containing a sulfonamido moiety, including this compound, has shown potential for use as antibacterial agents. The compounds were tested for antibacterial activity, with several showing high activities, indicating their potential in developing new antibacterial drugs (Azab et al., 2013).
Cyclooxygenase-2 Inhibition
In a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, extensive structure-activity relationship (SAR) work identified potent and selective inhibitors of cyclooxygenase-2 (COX-2), one of which is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]-1-propan-2-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-14(2)24-16(4)19(15(3)22-24)27(25,26)21-10-11-23-13-18(12-20-23)17-8-6-5-7-9-17/h5-9,12-14,21H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQRLNJCWMISFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

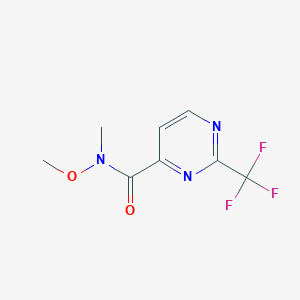
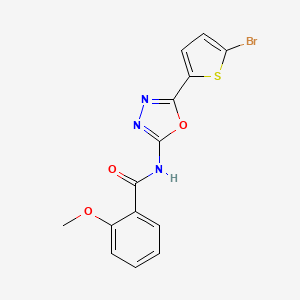
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,3-dimethylbutan-2-yl)(methyl)amino]acetamide](/img/structure/B2658063.png)
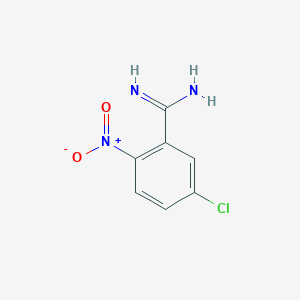

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2658066.png)

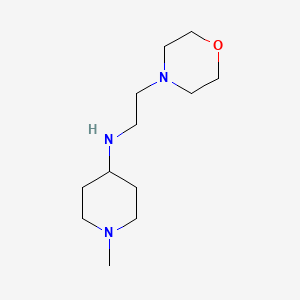
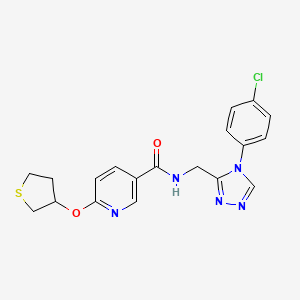


![(E)-3-(furan-2-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2658074.png)

![(1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2658079.png)